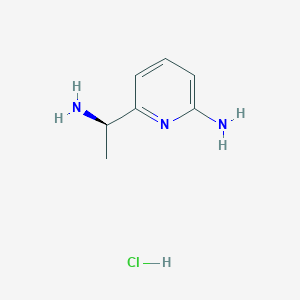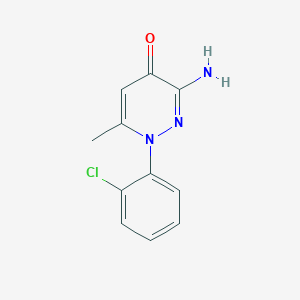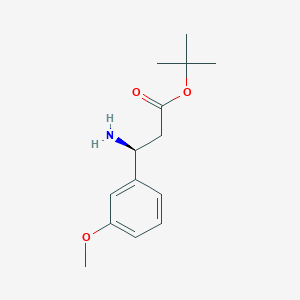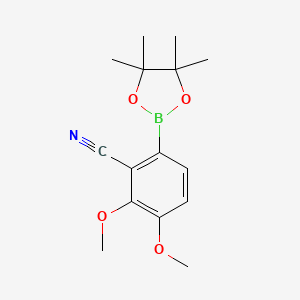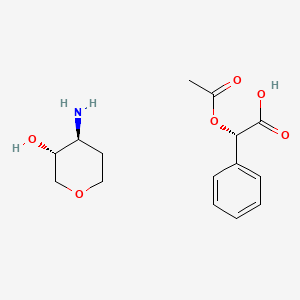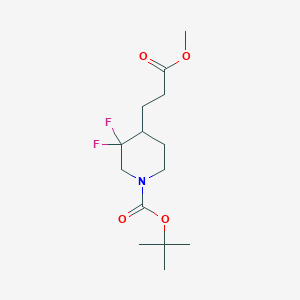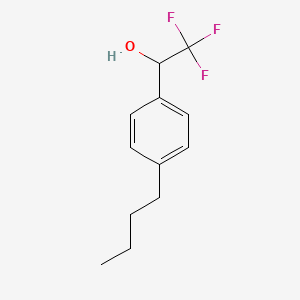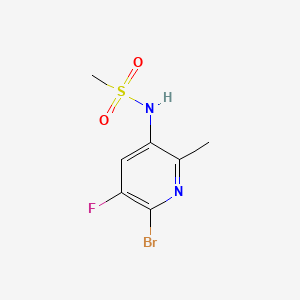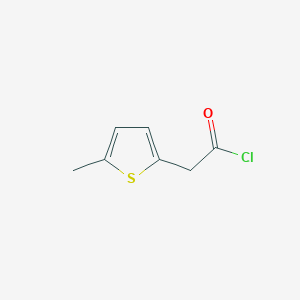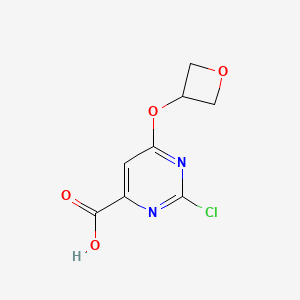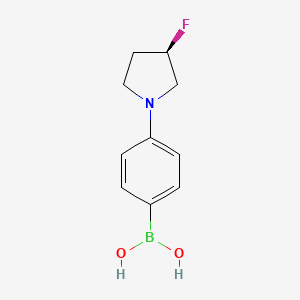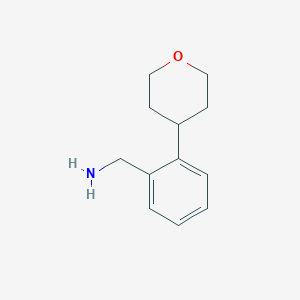
(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is an organic compound that features a tetrahydropyran ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 4-hydroxybutanal.
Attachment of the Phenyl Group: The tetrahydropyran ring is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methanamine Group: The final step involves the reductive amination of the phenyl group using formaldehyde and ammonia or an amine source under reducing conditions, typically using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where halides or other nucleophiles replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-(Tetrahydro-2H-pyran-4-yl)phenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanol: Contains a methanol group instead of methanamine.
(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid: Features an acetic acid group instead of methanamine.
Uniqueness
(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is unique due to its specific combination of the tetrahydropyran ring, phenyl group, and methanamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[2-(oxan-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H17NO/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10H,5-9,13H2 |
InChI Key |
ZZHHHHFVEFVETA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
